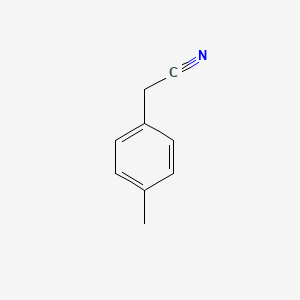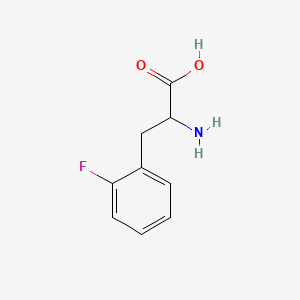
Hexadecylacrylat
Übersicht
Beschreibung
Hexadecyl acrylate is a useful research compound. Its molecular formula is C19H36O2 and its molecular weight is 296.5 g/mol. The purity is usually 95%.
The exact mass of the compound Hexadecyl acrylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72788. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Hexadecyl acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexadecyl acrylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Herstellung von Phasenwechsel-Mikrokugeln
Hexadecylacrylat (HA) wird bei der Herstellung von Mikrokugeln mit Phasenwechseleigenschaften verwendet . Diese Mikrokugeln werden durch Polymerisation von HA mit verschiedenen Vernetzungsmitteln hergestellt . Die resultierenden Mikrokugeln haben potenzielle Anwendungen in der thermischen Energiespeicherung .
Orthopädische Implantate
Die aus HA hergestellten Mikrokugeln können für orthopädische Implantate oder als Beschichtung für Instrumente verwendet werden . So kann beispielsweise β-Tricalciumphosphat in diese Mikrokugeln eingekapselt werden, um einen schnellen Freisetzungseffekt zu erzielen, der die Knochenleitung bei Implantation in einen Knochendefekt effektiv fördern kann .
Temperaturgesteuerte Freisetzungsmikrokugeln
Die vernetzten Copolymerhüllen aus HA können verwendet werden, um temperaturgesteuerte Freisetzungsmikrokugeln zu erzeugen . Diese Materialien können potenziell in Bereichen eingesetzt werden, die eine kontrollierte Freisetzung von Substanzen bei bestimmten Temperaturen erfordern .
Thermoresponsive Graphenoxid-Nanoblätter
this compound wird bei der Herstellung von thermoresponsiven Graphenoxid (GO)-Nanoblättern verwendet . Diese Nanoblätter werden durch Diazonium-Addition und oberflächeninitiierte Atomtransfer-Radikalpolymerisation (SI-ATRP) hergestellt . Die thermoresponsive Eigenschaft und die thermische Stabilität dieser Nanoblätter machen sie für verschiedene Anwendungen geeignet .
Herstellung von temperaturabhängigen Materialien
Die mit HA hergestellten thermoresponsiven GO-Nanoblätter können bei der Herstellung von temperaturabhängigen Arzneimitteln, Reagenzien, Fasern und Textilien, der Speicherung von Sonnenenergie und Temperatursensoren verwendet werden .
Wärmeisolierung
Mikrokugeln aus HA haben potenzielle Anwendungen in der Wärmeisolierung . Diese Mikrokugeln können Wärmeenergie bei bestimmten Temperaturen absorbieren und freisetzen, was sie für die Verwendung in Wärmedämmstoffen geeignet macht .
Wirkmechanismus
Target of Action
Hexadecyl acrylate, a type of acrylate polymer, primarily targets the fabrication of microspheres with phase change properties . These microspheres are created by the polymerization of hexadecyl acrylate and different cross-linking agents . The primary role of hexadecyl acrylate in this context is to provide the necessary properties for the creation of these microspheres, which have potential applications in thermal energy storage .
Mode of Action
The interaction of hexadecyl acrylate with its targets involves a process known as polymerization . During this process, hexadecyl acrylate molecules join together to form a larger structure, creating a polymer . This polymerization results in the formation of microspheres with phase change properties .
Biochemical Pathways
The biochemical pathways affected by hexadecyl acrylate primarily involve the process of polymerization . The polymerization of hexadecyl acrylate leads to the creation of microspheres with phase change properties . These microspheres can absorb and release heat energy, making them useful in the field of thermal energy storage .
Result of Action
The molecular and cellular effects of hexadecyl acrylate’s action primarily involve the creation of microspheres with phase change properties . These microspheres can absorb and release heat energy at 39°C . This property makes them potentially useful in applications such as thermal energy storage .
Action Environment
The action, efficacy, and stability of hexadecyl acrylate can be influenced by various environmental factors. For instance, it is recommended to avoid UV-light and other radiation with high energy to prevent the risk of polymerization . Furthermore, hexadecyl acrylate should be protected against heat and contamination . These precautions help to ensure the safe and effective use of hexadecyl acrylate in various applications.
Safety and Hazards
Zukünftige Richtungen
Microspheres with phase change properties were fabricated by polymerization of hexadecyl acrylate (HA) and different cross-linking agents . These materials can be potentially applied in the field of thermal energy storage . The use of visible light as photoinitiator and initiator-less photopolymerization (by click chemistry) were concluded as future research directions .
Biochemische Analyse
Biochemical Properties
Hexadecyl acrylate is a compound that has been used in the polymerization process to create microspheres with phase change properties . These microspheres were fabricated by polymerization of hexadecyl acrylate and different cross-linking agents . The nature of these interactions involves the formation of covalent bonds during the polymerization process.
Cellular Effects
It has been used in the fabrication of microspheres that can potentially be applied in the field of thermal energy storage . This suggests that hexadecyl acrylate could have an impact on cellular processes related to energy storage and release.
Molecular Mechanism
The molecular mechanism of hexadecyl acrylate primarily involves its role in the polymerization process to form phase change microspheres . It is suggested that hexadecyl acrylate exerts its effects at the molecular level through the formation of covalent bonds with other molecules during the polymerization process .
Temporal Effects in Laboratory Settings
In laboratory settings, hexadecyl acrylate has been used in the fabrication of phase change microspheres . Over time, these microspheres maintain their structure and continue to exhibit phase change properties . This suggests that hexadecyl acrylate is stable and does not degrade significantly over time.
Metabolic Pathways
It is known that hexadecyl acrylate is unlikely to be widely distributed systemically throughout the extracellular compartments of the body after absorption .
Transport and Distribution
Hexadecyl acrylate is unlikely to be widely distributed systemically throughout the extracellular compartments of the body after absorption . This suggests that it may not interact significantly with transporters or binding proteins, and its localization or accumulation within cells and tissues may be limited.
Subcellular Localization
Given its role in the fabrication of phase change microspheres , it may be localized in areas of the cell where such processes take place.
Eigenschaften
IUPAC Name |
hexadecyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19(20)4-2/h4H,2-3,5-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDUWXKXFAIFOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25986-78-1 | |
| Record name | 2-Propenoic acid, hexadecyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25986-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0065434 | |
| Record name | Hexadecyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals, Liquid, Other Solid | |
| Record name | 2-Propenoic acid, hexadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13402-02-3 | |
| Record name | Hexadecyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13402-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, hexadecyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013402023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecyl acrylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72788 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, hexadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexadecyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.160 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Hexadecyl acrylate has the molecular formula C19H36O2 and a molecular weight of 296.49 g/mol.
A: While the provided abstracts don't offer detailed spectroscopic data, techniques like FTIR [, ], 1H-NMR [, ], and GC-MS [] have been employed to characterize Hexadecyl acrylate and its copolymers.
A: The polarity of the solvent significantly influences the ordered structure of gels formed with Hexadecyl acrylate. For instance, poly(Hexadecyl acrylate-co-2-hydroxyethylacrylate) gels exhibit a higher degree of swelling and a more ordered structure in dimethylsulfoxide compared to other solvents [, ].
A: Yes, Hexadecyl acrylate can be used to fabricate shape-stabilized phase change materials (SPCMs) [, ]. These SPCMs maintain their form even at temperatures exceeding the melting point of the incorporated Hexadecyl acrylate polymer, preventing leakage [].
A: Crosslinking agents play a crucial role in modifying the properties of Hexadecyl acrylate-based materials. They influence the surface morphology, latent heat, and release properties of microspheres formed from Hexadecyl acrylate [].
A: Hexadecyl acrylate copolymers exhibit strong oil absorption capabilities, making them suitable for applications such as oil absorbents [, ] and potential components of antirust oils used after water cleaning [].
A: Yes, Hexadecyl acrylate is a promising material for thermal energy storage due to its phase change properties [, , ]. Incorporating it into various composite structures can enhance thermal conductivity and shape stability for improved performance [, ].
A: When incorporated into smart windows, the phase change properties of Hexadecyl acrylate enable dynamic modulation of sunlight transmittance in response to temperature changes []. This contributes to energy-saving properties by adjusting the window's opacity based on ambient temperature.
A: Hexadecyl acrylate can be synthesized via esterification of acrylic acid with hexadecyl alcohol using toluene-p-sulfonic acid as a catalyst []. Microwave irradiation can be employed to accelerate the reaction [].
A: The yield of Hexadecyl acrylate synthesis is affected by factors such as catalyst concentration, microwave power, and irradiation time []. These parameters can be optimized using techniques like orthogonal design to achieve high yields exceeding 96% [].
A: The length of the alkyl chain in acrylate monomers significantly impacts the performance of copolymers as pour point depressants [, ]. Longer chain lengths generally result in increased effectiveness [].
A: Introducing hydrophilic groups like ethylene glycol segments between the vinyl and alkyl side chains of Hexadecyl acrylate-based polymers can enhance their phase change enthalpy, contributing to improved heat storage capacity [].
A: Differential scanning calorimetry (DSC) is widely used to analyze the thermal transitions, melting points, and crystallization behavior of Hexadecyl acrylate polymers and copolymers [, , , ].
A: Gel permeation chromatography (GPC) is commonly employed to determine the molecular weight and distribution of Hexadecyl acrylate copolymers [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

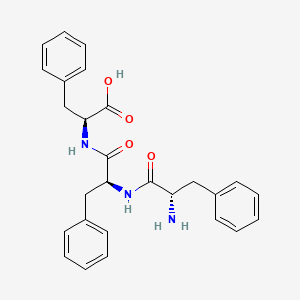
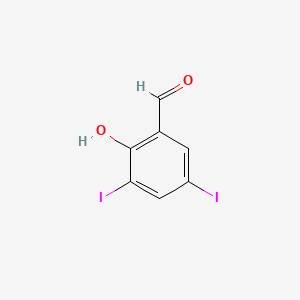

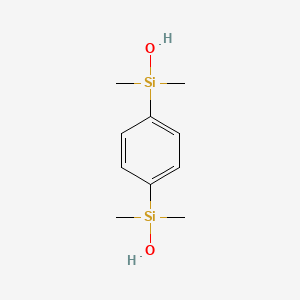
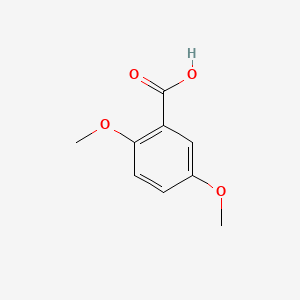
![Benzoic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt](/img/structure/B1329484.png)


